1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to yield the 1,2,3-triazole core.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of a phenol derivative with a suitable leaving group attached to the triazole ring.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxyphenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(4-phenoxyphenyl)piperidin-4-amine
- 1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
- 1-methyl-N,3-diphenyl-1H-pyrazol-5-amine
Uniqueness
1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole core and phenoxyphenyl substitution, which confer distinct chemical and biological properties
Biological Activity
1-Methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1207051-91-9) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a triazole ring substituted with a phenoxyphenyl group and a carboxamide functional group. The synthesis typically involves:
- Formation of the Triazole Ring : Achieved through cycloaddition reactions using azides and alkynes, often catalyzed by copper or ruthenium.
- Introduction of the Phenoxyphenyl Group : Accomplished via nucleophilic substitution reactions.
- Carboxamide Formation : Finalized through reactions with suitable amines under mild conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects including anti-inflammatory and anticancer properties .
Anticancer Activity
Research indicates that compounds within the triazole class exhibit significant anticancer activity. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines:
- Cytotoxicity : The compound has been evaluated for its antiproliferative effects on human cancer cell lines such as HCT116 and MDA-MB-231. Studies have reported IC50 values indicating potent activity at nanomolar concentrations .
- Mechanistic Insights : The compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death .
Comparative Studies
When compared to other triazole derivatives, this compound demonstrates unique properties due to its specific substitutions:
Compound | IC50 (µM) | Targeted Cell Line | Activity Description |
---|---|---|---|
1-Methyl-N-(4-phenoxyphenyl)-triazole | 0.43 | HCT116 | High potency; induces apoptosis |
1-Methyl-N-(4-thiocyanatophenyl)-triazole | Comparable | Jurkat T-cells | Induces morphological changes indicative of apoptosis |
1-Methyl-N-(4-(4-phenoxyphenyl)thiazol) | Varies | Various cancer lines | Antiproliferative activity observed |
Therapeutic Applications
The compound is being explored for various therapeutic applications:
- Anti-inflammatory Effects : Investigated for its potential to inhibit inflammatory pathways.
- Enzyme Inhibition : Demonstrated capability as an enzyme inhibitor, which may lead to new treatments for metabolic disorders .
Case Studies
Several studies have evaluated the biological activity of related triazole compounds:
- Study on Anticancer Properties : A series of triazole derivatives were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The results indicated that modifications in the triazole structure significantly influenced their anticancer potency .
- Xanthine Oxidase Inhibition : Research on phenoxymethyl-triazole derivatives revealed promising results as xanthine oxidase inhibitors, suggesting potential applications in treating gout and other related disorders .
Properties
IUPAC Name |
1-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-20-11-15(18-19-20)16(21)17-12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLCGOZYEHHWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.